V-Pyrro/NO

Description

Properties

IUPAC Name |

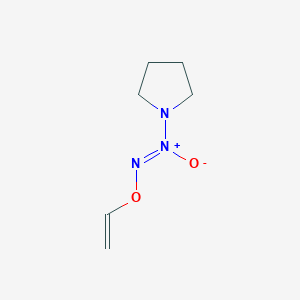

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWXCQACZTVGIN-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CON=[N+](N1CCCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CO/N=[N+](/N1CCCC1)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179344-98-0 | |

| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural Design and Precursor Selection

This compound belongs to the diazeniumdiolate class of NO donors, characterized by a diazeniumdiolate functional group (–N(O)=N–O–) bound to a pyrrolidine ring and a vinyl substituent. The canonical SMILES notation ([O-]/N+=N\OC=C) reflects its core structure: a pyrrolidine nitrogen linked to a diazeniumdiolate moiety and a vinyloxy group. The synthesis begins with the selection of pyrrolidine as the primary amine precursor, which reacts with nitric oxide (NO) under controlled conditions to form the diazeniumdiolate backbone.

Reaction Mechanism and Optimization

The diazeniumdiolate formation involves reacting pyrrolidine with NO gas under high pressure (typically 5–10 atm) in an alkaline medium, such as sodium methoxide in methanol. This reaction generates the intermediate 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, which is subsequently alkylated with vinyl bromide or a related vinylating agent to introduce the O2-vinyl group. The alkylation step is critical for stabilizing the compound and enabling cytochrome P450-mediated NO release in vivo.

Key parameters influencing yield and purity include:

-

Temperature : Maintained at 0–4°C during NO gas introduction to prevent thermal degradation.

-

Reaction Duration : 48–72 hours for complete diazeniumdiolate formation.

-

Solvent System : Anhydrous methanol or ethanol to minimize hydrolysis.

Post-synthesis, the crude product is precipitated using diethyl ether and washed repeatedly to remove unreacted precursors.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient eluent system (acetonitrile/water with 0.1% trifluoroacetic acid). This method achieves >95% purity, as verified by ultraviolet (UV) detection at 254 nm.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6, 400 MHz) confirms structural integrity with characteristic peaks: δ 6.45 (vinyl CH2), 3.70 (pyrrolidine CH2), and 2.90 (N–CH2).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 157.2 [M+H]⁺, consistent with the molecular formula C6H11N3O2.

Solubility and Stability Profiling

This compound exhibits high solubility in polar aprotic solvents (DMF: >40 mg/mL, DMSO: >40 mg/mL) and moderate solubility in PBS (pH 7.2: >5 mg/mL). Stability studies indicate a half-life of 3 seconds post-metabolic activation in hepatic environments, necessitating storage at -20°C in anhydrous conditions to prevent premature NO release.

Formulation Strategies for In Vivo Applications

Stock Solution Preparation

Stock solutions are prepared in DMSO at concentrations up to 10 mM, followed by dilution in biocompatible solvents like PEG300 and Tween 80 to enhance solubility and reduce cytotoxicity. A standardized preparation protocol is outlined below:

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO | 25 | Primary solvent |

| PEG300 | 30 | Co-solvent |

| Tween 80 | 10 | Surfactant |

| PBS (pH 7.2) | 35 | Buffering agent |

This formulation ensures stability for 1 month at -20°C and 6 months at -80°C.

In Vivo Delivery Optimization

For hepatic targeting, this compound is administered intravenously at doses ranging from 0.1 to 10 mg/kg. Pharmacokinetic studies in rodents reveal a hepatic clearance rate of 1.2 L/h/kg and a volume of distribution (Vd) of 0.8 L/kg, indicating preferential liver accumulation.

Quality Control and Analytical Assurance

Purity Assessment

Batch-to-batch consistency is validated using:

Bioactivity Confirmation

NO release efficacy is quantified via Griess assay, measuring extracellular nitrite levels. For example, 1000 μM this compound generates 41.7-fold higher nitrite (7.50 ± 0.38 μM) in TRL 1215 hepatocytes compared to controls.

Applications in Hepatoprotective Research

Chemical Reactions Analysis

Types of Reactions

O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate primarily undergoes reactions that involve the release of nitric oxide. This includes:

Oxidation: The compound can be oxidized to release nitric oxide.

Reduction: Under certain conditions, it can undergo reduction reactions.

Substitution: The vinyl group can participate in substitution reactions

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the release of nitric oxide. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major product formed from reactions involving O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate is nitric oxide. This release of nitric oxide is the primary reason for the compound’s use in various applications .

Scientific Research Applications

Protection Against Hepatotoxicity

Numerous studies have demonstrated the efficacy of V-PYRRO/NO in mitigating hepatotoxicity caused by various substances:

- Acetaminophen-Induced Hepatotoxicity : this compound has been shown to significantly reduce liver damage induced by acetaminophen in mouse models. The compound decreased serum alanine aminotransferase (ALT) levels and improved hepatic pathology, indicating reduced hepatocyte apoptosis and oxidative stress .

- Arsenic Toxicity : In vitro studies indicated that this compound pretreatment reduced arsenic-induced cytolethality and apoptosis in liver cells. The compound's protective effects were correlated with increased NO production, which mitigated JNK pathway activation associated with apoptosis .

- Cadmium-Induced Hepatotoxicity : this compound also exhibited protective effects against cadmium toxicity, reducing apoptosis and enhancing cellular integrity in liver cells exposed to this heavy metal .

Effects on Portal Pressure

Research has indicated that this compound can effectively reduce portal venous pressure without significantly affecting systemic hemodynamics. This property makes it a potential candidate for treating conditions associated with portal hypertension .

Study 1: Acetaminophen-Induced Liver Injury

In a controlled study, mice were administered this compound prior to acetaminophen exposure. Results showed a dose-dependent reduction in liver injury markers, with significant decreases in oxidative stress markers such as malondialdehyde (MDA) and 4-hydroxyalkenals. Genomic analysis revealed that this compound treatment attenuated the expression of genes associated with apoptosis and DNA damage .

Study 2: Arsenic Exposure

Another study focused on the protective effects of this compound against arsenic toxicity in cultured liver cells. The findings highlighted a marked increase in cell viability and a decrease in apoptotic markers following treatment with this compound, emphasizing its role in enhancing cellular resilience against toxic insults .

Comparative Efficacy

The following table summarizes the protective effects of this compound against various hepatotoxic agents:

| Hepatotoxic Agent | Primary Outcome | Mechanism |

|---|---|---|

| Acetaminophen | Reduced ALT levels and liver injury | Decreased oxidative stress and apoptosis |

| Arsenic | Increased cell viability | Enhanced NO production and JNK inhibition |

| Cadmium | Reduced apoptosis | Increased metallothionein expression |

Mechanism of Action

The mechanism of action of O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate involves its metabolism by hepatic enzymes to release nitric oxide within the liver. This nitric oxide release leads to various biological effects, including the inhibition of reactive oxygen species production and lipid peroxidation. The compound’s protective effects against hepatotoxicity are mediated through these mechanisms .

Comparison with Similar Compounds

V-PYRRO/NO vs. V-PROLI/NO

Both compounds are hepatoselective NO donors, but differences exist in their pharmacokinetics and therapeutic outcomes:

V-PROLI/NO exhibits superior efficacy in mitigating hepatic lipid accumulation, while this compound excels in anti-fibrotic and hemodynamic modulation .

This compound vs. NCX-1000

NCX-1000, a liver-targeted NO donor derived from ursodeoxycholic acid, contrasts with this compound in mechanism and application:

NCX-1000’s bile acid backbone enhances biliary targeting but lacks robust anti-fibrotic data compared to this compound .

Non-NO Donors with Overlapping Therapeutic Indications

This compound vs. L-Ornithine L-Aspartate (LOLA)

LOLA, a non-NO agent for hepatic encephalopathy, differs mechanistically but shares anti-steatotic effects:

Key Research Findings

Anti-Fibrotic and Hemodynamic Effects

- Fibrosis Reduction: this compound decreased hepatic hydroxyproline (fibrosis marker) by 30% and fibrosis area by 31% in BDL rats, outperforming V-PROLI/NO .

- Portal Hypertension: this compound reduced portal pressure by 27% in BDL models, a critical advantage over non-selective NO donors that exacerbate systemic hypotension .

- Oxidative Stress: this compound lowered hepatic malondialdehyde (MDA, lipid peroxidation marker) by 44%, comparable to V-PROLI/NO’s 38% reduction .

Toxin-Induced Liver Injury Protection

- Acetaminophen Toxicity: this compound pretreatment reduced serum ALT by 60% and attenuated apoptosis via inhibition of caspase-3 and TNF-α pathways .

- D-Galactosamine/LPS Model: this compound suppressed NF-κB activation and TNFR1-associated apoptosis, demonstrating broad anti-inflammatory utility .

Limitations and Contradictions

- Dose-Dependent Effects: High doses of this compound (5.4 mg/mL) caused transient hyperbilirubinemia, highlighting a narrow therapeutic window .

- Comparative Efficacy: While V-PROLI/NO showed stronger anti-steatotic effects in NAFLD, its impact on fibrosis was less pronounced than this compound .

Biological Activity

V-PYRRO/NO, or O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, is a selective nitric oxide (NO) donor that has garnered attention for its biological activities, particularly in the context of liver and kidney protection. This article reviews the compound's pharmacological effects, mechanisms of action, and implications for therapeutic use based on recent research findings.

This compound is metabolized by cytochrome P450 enzymes to release NO primarily in the liver. This selective release is crucial for its protective effects against various forms of organ injury. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : this compound has been shown to downregulate mRNA expression levels of leukotriene C4 synthase (LTC4S) by inhibiting the nuclear factor kappa B (NF-κB) activation pathway. This was demonstrated in a study involving hepatic ischemia-reperfusion injury in rats, where this compound administration significantly reduced LTC4S expression and NF-κB activation, indicating its potential role in mitigating inflammatory responses during liver injury .

- Protection Against Hepatotoxicity : In models of acetaminophen-induced hepatotoxicity, this compound demonstrated significant protective effects. The compound reduced serum alanine aminotransferase (ALT) levels and mitigated hepatic congestion and apoptosis. Notably, this hepatoprotection was not due to a decrease in toxic metabolite formation but rather through the reduction of oxidative stress and lipid peroxidation .

- Nephroprotective Effects : Research has also highlighted the compound's ability to protect against acetaminophen-induced nephrotoxicity in mice. This compound administration led to decreased blood urea nitrogen levels and improved renal pathology, suggesting that it may attenuate renal damage through mechanisms similar to those observed in hepatoprotection .

1. Hepatic Ischemia-Reperfusion Injury

A study investigated the effects of this compound on rats subjected to hepatic ischemia-reperfusion injury. The results indicated that treatment with this compound significantly reduced NF-κB p65 translocation into the nucleus and decreased inflammatory cytokine production. The study concluded that this compound effectively reverses upregulation of LTC4S gene expression during liver injury .

2. Acetaminophen-Induced Hepatotoxicity

In another study, mice were treated with this compound prior to receiving a hepatotoxic dose of acetaminophen. The findings revealed that this compound significantly lowered ALT levels and improved histopathological outcomes by reducing oxidative stress markers such as malondialdehyde (MDA) and hydroxynonenals .

3. Nephrotoxicity Mitigation

A further investigation into nephrotoxicity showed that this compound could effectively block APAP-induced renal damage. The compound was administered at varying doses, with the highest dose providing optimal protection against renal congestion and cellular degeneration .

Data Tables

Q & A

Q. What is the pharmacological rationale for using V-Pyrro/NO in liver fibrosis and portal hypertension studies?

this compound is a liver-specific nitric oxide (NO) donor designed to release NO selectively in hepatic tissues, minimizing systemic effects. Its mechanism involves elevating intrahepatic cyclic guanosine monophosphate (cGMP) levels, which modulate vascular tone and fibrogenic pathways. In bile duct ligation (BDL) rat models, this compound reduced portal pressure by 27% and decreased hepatic hydroxyproline (a fibrosis marker) by 30%, demonstrating its dual hemodynamic and antifibrotic effects . Researchers prioritize this compound to study NO's localized therapeutic potential without compromising systemic blood pressure.

Q. Which experimental models are validated for evaluating this compound's efficacy and safety?

The BDL-induced portal hypertension and fibrosis model in rats is the most widely used, as it replicates human pathophysiology. Key outcomes include:

- Portal pressure (measured via direct cannulation).

- Hepatic cGMP levels (quantified via ELISA to confirm NO release).

- Fibrosis metrics (e.g., hydroxyproline content, histopathological scoring). Sham-operated rats serve as controls to isolate BDL-specific effects. Dosing protocols typically involve continuous intravenous infusion (e.g., 0.53 µmol/kg/hour) initiated pre-BDL to assess prophylactic potential .

Q. How is the liver-specificity of this compound confirmed in preclinical studies?

Specificity is validated through:

- Metabolic profiling : Demonstrating preferential NO release in hepatic tissues.

- Systemic hemodynamic monitoring : Absence of changes in mean arterial pressure or cardiac output confirms no systemic NO spillover.

- Comparative cGMP assays : Significant intrahepatic cGMP elevation versus negligible changes in other organs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's antifibrotic mechanisms across different disease models?

Discrepancies may arise from variations in disease etiology (e.g., cholestatic vs. metabolic fibrosis). Methodological strategies include:

- Model stratification : Comparing BDL with carbon tetrachloride (CCl₄)-induced fibrosis models.

- Pathway-focused assays : Quantifying lipid peroxidation (e.g., malondialdehyde levels) and TGF-β1 signaling to differentiate antioxidant vs. profibrotic pathway modulation.

- Dose-response studies : Identifying thresholds where antifibrotic effects decouple from hemodynamic actions .

Q. What experimental design considerations are critical for longitudinal studies involving this compound?

Key factors include:

- Dosing consistency : Continuous infusion pumps to maintain steady-state concentrations.

- Endpoint selection : Timing hemodynamic measurements to coincide with peak cGMP levels (e.g., 26 days post-BDL in rats).

- Control groups : Sham-operated, untreated BDL, and BDL+non-hepatic NO donor cohorts to isolate liver-specific effects.

- Blinding and randomization : Mitigating bias in fibrosis scoring and pressure measurements .

How can the PICO framework be applied to optimize research questions on this compound?

Using P opulation (e.g., BDL rats), I ntervention (this compound infusion), C omparison (untreated BDL/sham groups), and O utcome (portal pressure reduction, fibrosis area), researchers can structure hypotheses. For example:

"In BDL rats (P), does this compound (I) compared to sham controls (C) reduce hepatic hydroxyproline content (O)?" This framework ensures clarity, testability, and alignment with clinical translation goals .

Q. What statistical methods are recommended for analyzing this compound's multifactorial effects?

- Multivariate regression : To assess interactions between portal pressure, fibrosis markers, and cGMP levels.

- Longitudinal mixed-effects models : For time-course data (e.g., weekly hemodynamic measurements).

- Post hoc tests : Tukey’s HSD for pairwise comparisons between treatment groups. Power calculations should account for expected effect sizes (e.g., 30% fibrosis reduction) and attrition rates in chronic models .

Methodological Challenges and Solutions

Q. How should researchers validate the reproducibility of this compound's antifibrotic effects across labs?

- Standardized protocols : Adopt identical BDL surgical procedures, dosing regimens, and endpoint assays.

- Inter-lab replication studies : Collaborative efforts to control for variability in animal strains or environmental factors.

- Open data sharing : Publishing raw hemodynamic and histopathology data in supplementary materials for independent verification .

Q. What strategies mitigate confounding factors in measuring NO-specific effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.